molecular formula C8H13IO2 B14486909 Methyl 7-iodohept-5-enoate CAS No. 64493-06-7

Methyl 7-iodohept-5-enoate

Cat. No.: B14486909
CAS No.: 64493-06-7
M. Wt: 268.09 g/mol
InChI Key: VJSYRMFXFUQTOH-UHFFFAOYSA-N
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Description

Methyl 7-iodohept-5-enoate is an unsaturated methyl ester characterized by a seven-carbon chain with an iodine atom at the seventh position and a double bond at the fifth carbon. Its molecular formula is C₈H₁₃IO₂, with a molecular weight of 268.09 g/mol. The iodine substituent introduces significant steric and electronic effects, distinguishing it from simpler alkyl or oxygen-substituted esters. This compound is primarily utilized in organic synthesis as an intermediate, particularly in cross-coupling reactions where the iodine atom serves as a leaving group or a heavy atom for crystallographic studies . Its structural uniqueness makes it valuable in pharmaceutical and materials chemistry, though direct applications are less documented compared to analogs like methylphenidate derivatives .

Properties

CAS No.

64493-06-7

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

methyl 7-iodohept-5-enoate

InChI

InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h3,5H,2,4,6-7H2,1H3

InChI Key

VJSYRMFXFUQTOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC=CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-iodohept-5-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 7-hydroxyhept-5-enoate. This reaction typically uses iodine and a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), under mild conditions to achieve the desired product .

Another method involves the hydrolysis of methyl 7-bromohept-5-enoate followed by iodination. The brominated precursor can be prepared through the reaction of 7-hydroxyhept-5-enoic acid with phosphorus tribromide (PBr3), followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the iodination process is carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-iodohept-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium thiolate (NaSMe) in dimethyl sulfoxide (DMSO) at room temperature.

    Hydrogenation: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Oxidation: KMnO4 in aqueous solution at elevated temperatures.

Major Products

    Substitution: Methyl 7-thiohept-5-enoate, methyl 7-aminohept-5-enoate.

    Reduction: Methyl 7-iodoheptanoate.

    Oxidation: 7-iodoheptanoic acid.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analog: Methyl (5R,6S)-(E)-7-Oxo-5,6-isopropylidenedioxyhept-3-enoate

  • Structure : This compound (C₁₁H₁₆O₅) features an oxo group at C7 and an isopropylidene-protected diol at C5–C6, with a double bond at C3 .
  • Key Differences: Substituents: Methyl 7-iodohept-5-enoate lacks the isopropylidene and oxo groups but includes iodine, which increases molecular weight (268 vs. 228 g/mol) and polarizability. Reactivity: The iodine atom in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas the oxo group in the analog enables ketone-specific reactions like reductions .

Pharmaceutical Analogs: Methylphenidate Derivatives

  • Examples : Dexmethylphenidate hydrochloride (US Patent 7,247,730) and d-threo-methylphenidate (US Patent 6,100,401) are esters with nitrogen-containing aromatic rings .
  • Functional Contrast: this compound lacks the psychostimulant phenylpiperidine core of methylphenidates, limiting direct pharmacological overlap. However, its iodine substituent enhances utility as a heavy-atom marker in crystallographic studies of bioactive molecules .

Natural Methyl Esters: Sandaracopimaric Acid Methyl Ester and Communic Acid Esters

  • Source : Isolated from Austrocedrus chilensis resin, these diterpene esters (e.g., C₂₁H₃₂O₂) have rigid bicyclic structures .
  • Comparison: Polarity: The iodine in this compound increases polarity compared to hydrocarbon-rich natural esters, affecting solubility (e.g., higher logP for natural esters). Stability: Natural esters with conjugated double bonds (e.g., communic acids) exhibit UV stability, whereas the iodine substituent may confer susceptibility to photodehalogenation .

Physicochemical Properties

Table 1: Comparative Properties of Methyl Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (logP) Key Applications
This compound 268.09 ~220 (estimated) 2.1 (estimated) Synthetic intermediate, crystallography
Methyl salicylate 152.15 222 1.9 Fragrance, anti-inflammatory
Sandaracopimaric acid methyl ester 330.48 >300 5.8 Natural product research
8-O-Acetylshanzhiside methyl ester 534.52 N/A 0.5 Pharmacological reference

Notes:

  • This compound’s higher molecular weight and iodine content increase density and refractive index compared to methyl salicylate.
  • Estimated logP (2.1) reflects moderate lipophilicity, suitable for organic phase reactions.

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